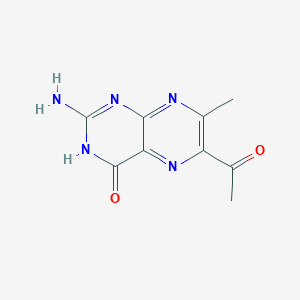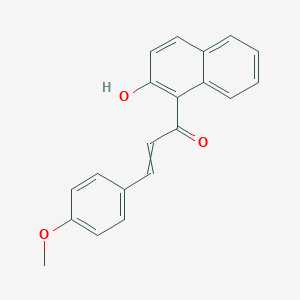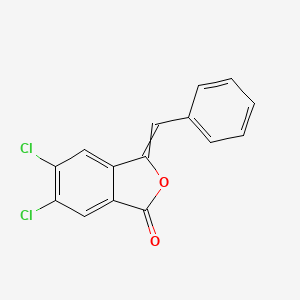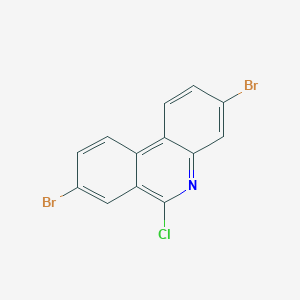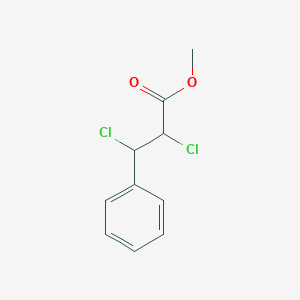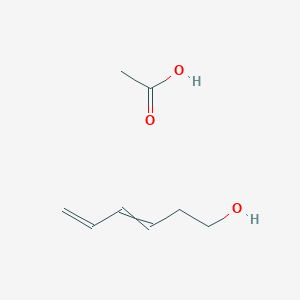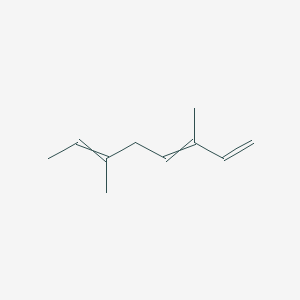
3,6-Dimethylocta-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-Ocimene , is a naturally occurring monoterpene found in a variety of plants and fruits. It is a colorless to straw-colored liquid with a warm, herbaceous aroma. This compound plays a significant role as a plant metabolite and is used in the fragrance and perfumery industry due to its pleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylocta-1,3,6-triene can be synthesized through various methods. One common approach involves the isomerization of linalool in the presence of an acid catalyst such as Amberlyst-15 resin . The reaction typically occurs under mild conditions, with the resin facilitating the rearrangement of the linalool molecule to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like basil, bay, and hops. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylocta-1,3,6-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxygenated derivatives, such as and .
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method for reducing the triene.
Substitution: Halogenation reactions often use or under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,6-Dimethylocta-1,3,6-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,6-Dimethylocta-1,3,6-triene involves its interaction with various molecular targets and pathways. As a monoterpene, it can modulate the activity of enzymes and receptors in biological systems. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria .
Comparison with Similar Compounds
3,6-Dimethylocta-1,3,6-triene is part of the ocimene family, which includes several isomeric forms:
α-Ocimene: cis-3,7-Dimethyl-1,3,7-octatriene.
cis-β-Ocimene: cis-3,7-Dimethyl-1,3,6-octatriene.
trans-β-Ocimene: trans-3,7-Dimethyl-1,3,6-octatriene.
Uniqueness
What sets this compound apart from its isomers is its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its unique structure allows it to interact differently with enzymes and receptors compared to other ocimene isomers .
Properties
CAS No. |
32778-25-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3,6-dimethylocta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3 |
InChI Key |
NKOIWCFWMDLWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


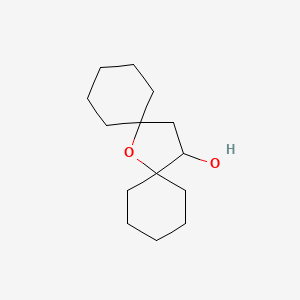
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
